
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for further investigation. In
Wissenschaftliche Forschungsanwendungen
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) has numerous applications in scientific research. This compound has been studied for its potential use as an antibacterial agent, as it has been shown to exhibit potent antibacterial activity against a range of bacterial strains. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
Wirkmechanismus
The mechanism of action of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is not fully understood. However, it is believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial protein synthesis. Additionally, it is thought that this compound exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) have been extensively studied. This compound has been shown to exhibit potent antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) in lab experiments is its potent antibacterial activity. This compound can be used to study the mechanisms of bacterial cell membrane disruption and bacterial protein synthesis inhibition. Additionally, this compound can be used to study the mechanisms of cancer cell apoptosis induction and cancer cell proliferation inhibition. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are numerous future directions for research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-). One potential direction is the investigation of the compound's potential as an antiviral agent. Another potential direction is the investigation of the compound's potential as an anti-inflammatory agent. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties and applications. Overall, the future of research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is promising, and this compound has the potential to make significant contributions to the fields of medicine and biology.
Synthesemethoden
The synthesis of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a multistep process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol and ethylene glycol in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 2-chloro-1,3-thiazine with thiosemicarbazide and the reaction of 2-aminothiophenol with carbon disulfide.
Eigenschaften
CAS-Nummer |
111480-06-9 |
|---|---|
Produktname |
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo- |
Molekularformel |
C10H12N2O2S4 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene-1,3-thiazinan-2-one |
InChI |
InChI=1S/C10H12N2O2S4/c13-9-11(7(15)1-5-17-9)3-4-12-8(16)2-6-18-10(12)14/h1-6H2 |
InChI-Schlüssel |
DKVXTDHZXCZXBI-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
Kanonische SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
Andere CAS-Nummern |
111480-06-9 |
Synonyme |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene- 1,3-thiazinan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



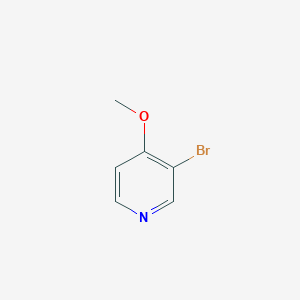

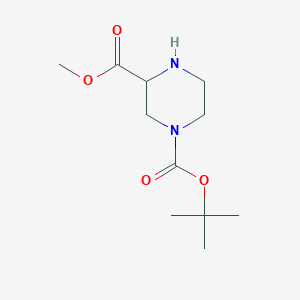
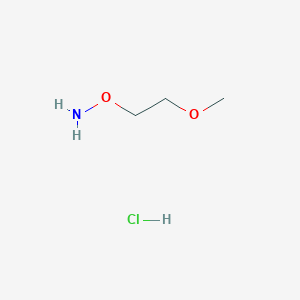
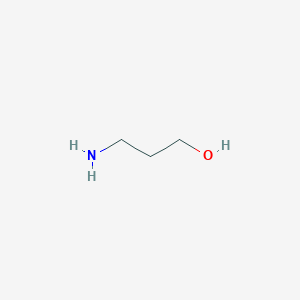
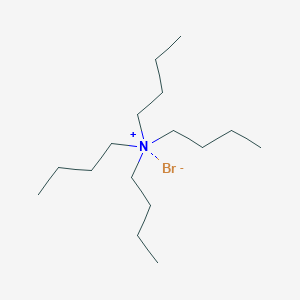
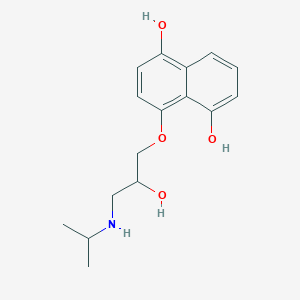
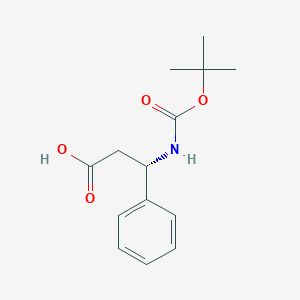
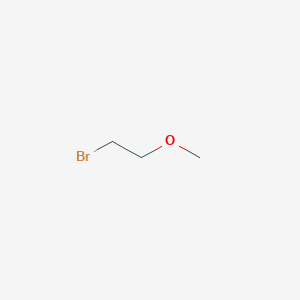
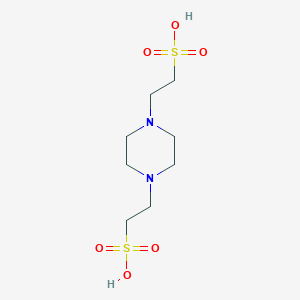

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
